C.I. Acid Red 114

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble in water and very slightly soluble in ethanol.

1% in water /Dye content 45%/

Synonyms

Canonical SMILES

Origin and Significance:

- Biomedical applications: Some azo dyes exhibit biological activity, making them candidates for drug development. However, there is no current research suggesting C.I. Acid Red 114 holds such properties.

- Biosensors: Azo dyes can be used in the development of biosensors due to their ability to change color upon interaction with specific target molecules.

Molecular Structure Analysis:

Chemical Reactions Analysis:

The synthesis of C.I. Acid Red 114 likely involves a diazotization coupling reaction. This process involves diazotizing a primary aromatic amine with sodium nitrite (NaNO2) in acidic conditions, followed by coupling it with a second aromatic compound containing an activating group like a phenol.

The specific reaction for Acid Red 114 synthesis is not available, but a general example is shown below:

Ar-NH2 + NaNO2 + HCl -> Ar-N=N-Cl (diazonium salt)

Ar-N=N-Cl + Ar’-OH -> Ar-N=N-Ar’ + HCl (coupling reaction)

[Ar and Ar’ represent aromatic groups]

The decomposition of C.I. Acid Red 114 likely occurs under extreme conditions like high temperatures. The specific products of decomposition are unknown but could include toxic aromatic amines and oxides of nitrogen and sulfur.

Physical and Chemical Properties Analysis:

- A dark red solid at room temperature [].

- Soluble in water due to the presence of sulfonate groups.

- Insoluble in most organic solvents.

- Stable under normal storage conditions but may decompose at high temperatures.

Mechanism of Action (Not Applicable)

C.I. Acid Red 114 primarily functions as a coloring agent. It lacks documented biological activity or specific mechanisms of action within living systems.

Safety and Hazards

Azo dyes, including C.I. Acid Red 114, can pose some safety concerns:

- Skin irritation and sensitization: Direct contact with Acid Red 114 may cause skin irritation or allergic reactions in sensitive individuals.

- Toxicity: Some azo dyes can break down into aromatic amines, which may be carcinogenic. The specific toxicity of C.I. Acid Red 114 is not well documented and requires further investigation.

- Environmental impact: Release of azo dyes into waterways can be harmful to aquatic life.

Textile Dyeing Studies

As an acid dye, C.I. Acid Red 114 has been used in research to investigate dyeing properties on various fabrics, particularly wool, silk, and polyamide fibers. These studies evaluate factors like colorfastness, wash resistance, and dyeing techniques for this specific dye on textiles.

Wastewater Analysis

Due to its presence in textile industry effluents, C.I. Acid Red 114 is sometimes used as a marker dye in wastewater analysis studies. Researchers can track the dye's movement through wastewater treatment processes to assess treatment efficiency for colored pollutants.

Diagnostics (Limited)

Some research suggests potential applications of C.I. Acid Red 114 in specific diagnostic tests. However, due to safety concerns, its use in diagnostics is very limited and safer alternatives are preferred [].

C.I. Acid Red 114 has been identified as a potential carcinogen (Group 2B by IARC), indicating that it may be carcinogenic to humans based on sufficient evidence in animal studies. It has shown mutagenic properties in bacterial assays but did not induce significant genetic mutations in higher organisms like Drosophila melanogaster or mammalian cells . The compound has been linked to toxic effects in various biological systems, including reduced body weight and hypocellularity of bone marrow in rats exposed to high doses .

The synthesis of C.I. Acid Red 114 involves several steps:

- Nitration of 3,3'-Dimethylbenzidine: This compound is first nitrated to form a tetraazonium salt.

- Coupling Reaction: The tetraazonium salt is then coupled with G acid (2-naphthol-6,8-disulfonic acid) and phenol.

- Esterification: Finally, the hydroxyl group of phenol is esterified using para-tolylsulfonyl chloride to yield C.I. Acid Red 114 .

C.I. Acid Red 114 is widely utilized in various industries:

- Textile Industry: It is primarily used for dyeing natural fibers such as wool and silk.

- Diagnostics: The dye finds applications in certain diagnostic procedures due to its vibrant coloration.

- Environmental Studies: Its presence in wastewater highlights environmental concerns related to azo dyes .

Studies have indicated that C.I. Acid Red 114 interacts with biological systems in complex ways:

- Mutagenicity: It has shown mutagenic effects under specific conditions (e.g., in Salmonella typhimurium strains) but not under others (e.g., mammalian cell lines) .

- Biodegradation: Anaerobic biodegradation studies have demonstrated that it can be broken down into less harmful metabolites within a week when treated with anaerobic sludge .

C.I. Acid Red 114 shares structural characteristics with several other azo dyes. Here are some similar compounds along with their unique features:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| C.I. Acid Red 1 | C.I. 16035 | Used primarily for dyeing textiles; less toxic than Acid Red 114. |

| C.I. Acid Orange 7 | C.I. 15510 | Known for its bright orange color; used in food coloring (with restrictions). |

| C.I. Direct Blue 71 | C.I. 24260 | Water-soluble; used extensively in paper and textile industries; less hazardous than Acid Red 114. |

C.I. Acid Red 114 is unique among these compounds due to its specific structure involving multiple sulfonic acid groups which enhance its solubility and reactivity compared to others like C.I. Acid Red 1 or C.I. Direct Blue 71 .

Structural Formula and Representation

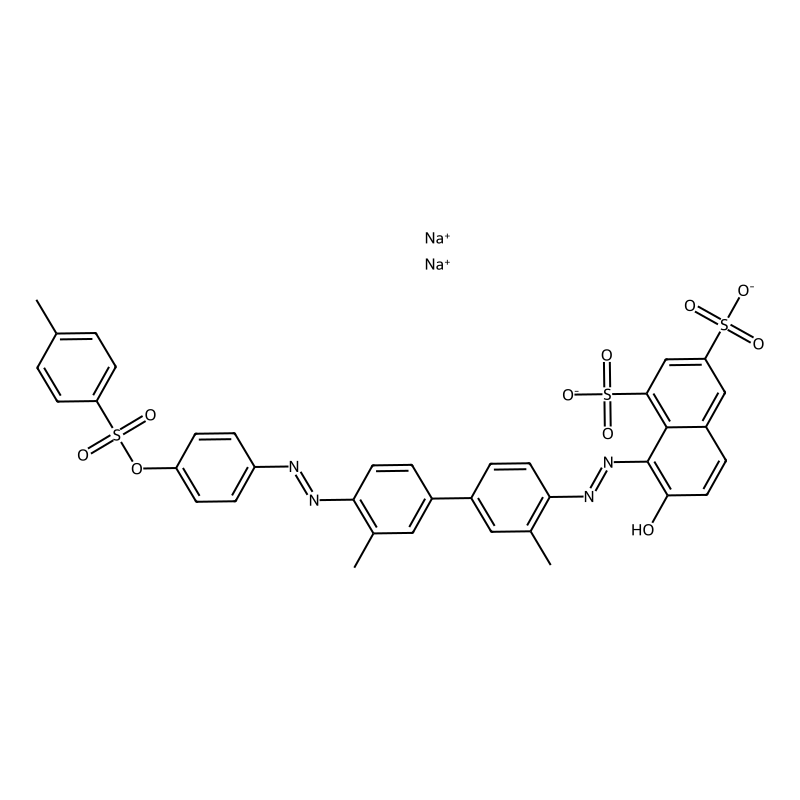

C.I. Acid Red 114 is a complex azo dye with the molecular formula C₃₇H₂₈N₄Na₂O₁₀S₃ and a molecular weight of 830.81 g/mol [1] [3] [4]. The compound is classified as a double azo class dye, indicating the presence of two azo linkages within its molecular structure [1]. The Chemical Abstracts Service registry number for this compound is 6459-94-5 [3] [4] [8].

The systematic IUPAC name for C.I. Acid Red 114 is disodium 1-[(E)-2-{3,3'-dimethyl-4'-[(E)-2-{4-[(4-methylbenzenesulfonyl)oxy]phenyl}diazen-1-yl]-[1,1'-biphenyl]-4-yl}diazen-1-yl]-8-sulfo-6-sulfonatonaphthalen-2-olate [8]. This nomenclature reflects the complex structural arrangement of aromatic rings, azo linkages, and functional groups that characterize the molecule.

The compound exists as a disodium salt, with two sodium cations balancing the negative charges from the sulfonate groups [8] [13]. The structural representation includes multiple conjugated aromatic systems connected through azo bridges, creating an extended chromophoric system responsible for the compound's distinctive coloration properties [6].

Azo Linkages and Aromatic Systems

C.I. Acid Red 114 contains two azo linkages (-N=N-) that serve as the primary chromophoric groups within the molecular structure [1] [6]. These azo linkages are positioned between aromatic carbon atoms, forming connections between different aromatic ring systems [6]. The azo group consists of two nitrogen atoms double-bonded to each other, with each nitrogen atom linked to carbon atoms that belong to aromatic carbocycles [6].

The aromatic systems in C.I. Acid Red 114 include multiple benzene rings and one naphthalene ring system [8] [13]. The molecule contains six phenyl rings and one naphthalene ring, creating an extensive aromatic framework [13]. A biphenyl group is present within the structure, formed by the direct connection of two benzene rings [1] [8].

The chromophoric azo linkages alter the color of substrates through selective absorption or scattering of visible light, specifically in the wavelength range of approximately 400-750 nm [6]. The extended conjugation system created by the combination of aromatic rings and azo linkages is responsible for the compound's ability to absorb light in the visible spectrum, resulting in its characteristic red coloration [6].

The azo linkages represent the most labile portion of the dye molecule and can undergo enzymatic breakdown, thermal degradation, or photochemical breakdown under specific conditions [6]. This breakdown results in cleavage of the molecule and potential release of component aromatic amines [6].

Functional Groups Analysis

C.I. Acid Red 114 contains several distinct functional groups that contribute to its chemical properties and behavior. The molecule contains two sulfonic acid groups (-SO₃⁻) that are present as sulfonate anions in the disodium salt form [1] [3] [8]. These sulfonic acid groups are attached to aromatic carbon atoms, specifically on the naphthalene ring system [8].

Three sulfonate ester groups (-OSO₂-) are present within the structure, with one notable sulfonate ester linkage involving a 4-methylbenzenesulfonyl group attached to a phenolic oxygen [1] [8]. This particular arrangement results from the esterification of a phenol hydroxyl group with 4-methylbenzenesulfonyl chloride during the manufacturing process [1] [3].

The molecule contains three methyl groups (-CH₃) attached to aromatic carbons [1] [8]. These methyl substituents are positioned on the benzene rings and contribute to the steric and electronic properties of the compound [1]. One hydroxyl group (-OH) is present on the naphthalene ring system, contributing to the overall polarity and hydrogen bonding potential of the molecule [8].

| Functional Group | Count | Location |

|---|---|---|

| Azo linkages (-N=N-) | 2 | Between aromatic rings |

| Sulfonic acid groups (-SO₃⁻) | 2 | Naphthalene ring system |

| Sulfonate ester groups (-OSO₂-) | 3 | Phenolic positions |

| Methyl groups (-CH₃) | 3 | Aromatic carbons |

| Hydroxyl groups (-OH) | 1 | Naphthalene ring |

| Phenyl rings | 6 | Throughout structure |

| Naphthalene rings | 1 | Terminal position |

| Biphenyl groups | 1 | Central structure |

Physicochemical Properties

Physical Description

Color/Form

Dark maroon powder /Dye content 45%/

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Melting Point

UNII

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 10 of 53 companies. For more detailed information, please visit ECHA C&L website;

Of the 4 notification(s) provided by 43 of 53 companies with hazard statement code(s):;

H350 (88.37%): May cause cancer [Danger Carcinogenicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard

Other CAS

Use Classification

Methods of Manufacturing

... Is manufactured by coupling bisdiazotized 3,3'-dimethylbenzidine with one equivalent of G acid; the monoazo compound obtained is further coupled with phenol to yield the disazo dye, the p-hydroxyl group of which is subsequently esterified with toluenesulfonic acid to improve the fastness properties and pH stability.

General Manufacturing Information

... available in commercial mixtures containing 25-85% pure dye. Other typical ingredients include sodium chloride and mineral oil ... /Technical grade/

Storage Conditions

PRECAUTIONS FOR "CARCINOGENS": Storage site should be as close as practical to lab in which carcinogens are to be used, so that only small quantities required for ... expt need to be carried. Carcinogens should be kept in only one section of cupboard, an explosion-proof refrigerator or freezer (depending on chemicophysical properties ...) that bears appropriate label. An inventory ... should be kept, showing quantity of carcinogen & date it was acquired ... Facilities for dispensing ... should be contiguous to storage area. /Chemical Carcinogens/